

Application Notes and Protocols: PROTAC BET Degraders in Castration-Resistant Prostate Cancer Models

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Compound of Interest

Compound Name: PROTAC BET Degrader-10

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Note: While the prompt specified "PROTAC BET Degrader-10," publicly available research data for a molecule with this exact designation in the context of castration-resistant prostate cancer (CRPC) is limited. Therefore, this document utilizes ARV-771, a well-characterized and potent pan-BET degrader, as a representative example to provide detailed application notes and protocols. The principles and methodologies described herein are broadly applicable to other potent BET PROTAC degraders. One specific molecule, "PROTAC BET Degrader-10," is mentioned as a potent BRD4 degrader with a DC50 of 49 nM that utilizes the Cereblon E3 ligase, but further preclinical data in CRPC models is not readily available in the searched literature[1].

Introduction

Castration-resistant prostate cancer (CRPC) is an advanced form of prostate cancer that no longer responds to androgen deprivation therapy. A key driver of CRPC progression is the continued signaling of the androgen receptor (AR), including through the expression of AR splice variants like AR-V7.[2][3] The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating the transcription of oncogenes, including c-MYC and the AR.[3][4]

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[5][6] BET-targeting PROTACs, such as ARV-771, consist of a BET-binding moiety linked to a ligand for an



E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[5][7] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BET proteins, offering a more profound and sustained suppression of their activity compared to traditional inhibitors.[2] [8] Preclinical studies have demonstrated that BET degraders like ARV-771 show significant efficacy in CRPC models by suppressing both AR signaling and AR protein levels, leading to tumor regression.[2][3][5]

Data Presentation

In Vitro Activity of ARV-771 in CRPC Cell Lines

Cell Line	IC50 (nM)	DC50 (nM) for BRD2/3/4	Observations	Reference
22Rv1	<10	<5	Induces apoptosis and PARP cleavage. [7]	[5][7]
VCaP	~10	<5	Reduces full- length AR and AR-V7 levels.	[2][5]
LNCaP95	~50	<5	Effective in enzalutamide-resistant models.	[2][5]

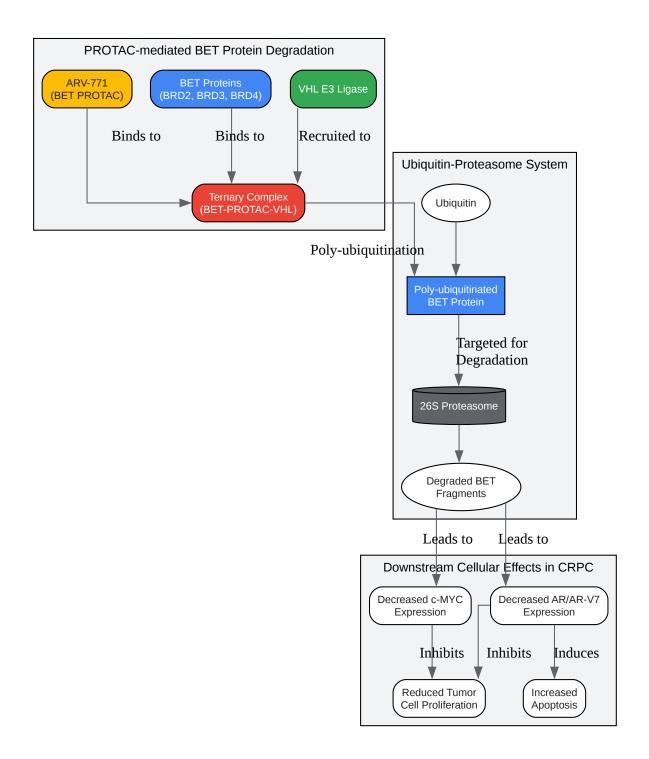
In Vivo Efficacy of ARV-771 in CRPC Xenograft Models

Xenograft Model	Dosing	Outcome	Reference
22Rv1	30 mg/kg, s.c., daily	Tumor regression, with some mice becoming tumor-free.	[2][5]
VCaP	Intermittent dosing	Tumor growth inhibition.	[5]

Signaling Pathways and Experimental Workflows



Mechanism of Action of a VHL-based BET PROTAC (e.g., ARV-771)

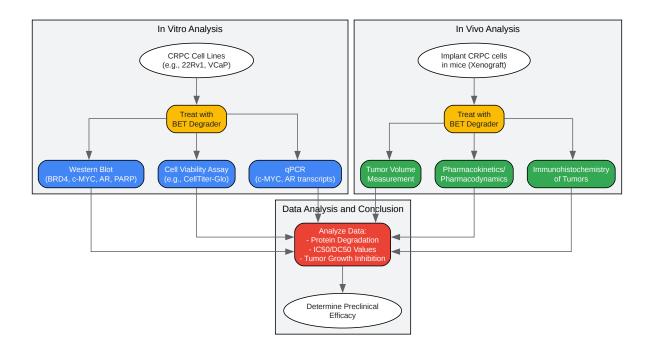




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Caption: Mechanism of action of a VHL-based BET PROTAC in CRPC.

Experimental Workflow for Assessing BET Degrader Efficacy



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